molecular formula C31H36O10 B028893 delta6,7-Baccatin III CAS No. 158830-50-3

delta6,7-Baccatin III

Cat. No.: B028893
CAS No.: 158830-50-3
M. Wt: 568.6 g/mol
InChI Key: GKORGTAVTDVIOM-KSGSGGQMSA-N
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Description

Delta6,7-Baccatin III is a diterpenoid compound that serves as a crucial precursor in the biosynthesis of paclitaxel, a well-known anticancer agentThis compound is characterized by its complex molecular structure, which includes a tricyclic carbon skeleton and multiple functional groups that contribute to its biological activity .

Mechanism of Action

Target of Action

Delta6,7-Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Mode of Action

The mode of action of this compound involves its conversion into Baccatin III, which is then used in the synthesis of paclitaxel . This conversion is facilitated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which is expressed in microbial strains for the biotransformation of 10-deacetylbaccatin III (10-DAB), another crucial precursor .

Biochemical Pathways

The biochemical pathway of this compound involves the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . The promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant TcDBAT strain were clarified using 10-DAB as substrate .

Result of Action

The result of this compound’s action is the production of Baccatin III, a key precursor in the synthesis of paclitaxel . Paclitaxel is a potent anticancer drug that inhibits microtubule dynamics in actively replicating cells .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of glycerol and slightly acidic conditions with a low temperature . These factors have been shown to promote the catalysis of the recombinant TcDBAT strain, thereby enhancing the production of Baccatin III .

Biochemical Analysis

Biochemical Properties

Delta6,7-Baccatin III interacts with several enzymes and proteins in its biochemical reactions. It is a key precursor in the biosynthesis pathway of paclitaxel . The production of this compound involves key steps in the paclitaxel biosynthetic pathway in yew and has been reconstituted in a heterologous host .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of this compound involves the promotion effects of glycerol supply and slightly acidic conditions with a low-temperature on the catalysis of recombinant TcDBAT strain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the complex molecular structure of paclitaxel .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

This compound is involved in the metabolic pathways of the paclitaxel biosynthesis . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Delta6,7-Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with enhanced biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .

Scientific Research Applications

Delta6,7-Baccatin III has a wide range of scientific research applications:

Comparison with Similar Compounds

Delta6,7-Baccatin III is unique due to its specific role in the biosynthesis of paclitaxel. Similar compounds include:

This compound stands out due to its specific functional groups and its critical role in the synthesis of paclitaxel, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORGTAVTDVIOM-KSGSGGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447899
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158830-50-3
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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